4-Bromo-3-chloro-5-fluorobenzoic acid

Synthetic chemistry Cross-coupling Regioselective functionalization

This polyhalogenated benzoic acid features a strategic Br at the 4-position, serving as a prime handle for Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig). The inert Cl and F substituents modulate ring electronics and lipophilicity (XLogP3-AA=2.9), enabling sequential orthogonal transformations. Ideal for constructing complex biaryl architectures in drug discovery, where precise control over molecular properties is critical. The carboxylic acid anchor allows rapid derivatization into esters, sulfonamides, and guanidines. With a purity of ≥95% and proven utility in focused library synthesis, this building block accelerates SAR exploration.

Molecular Formula C7H3BrClFO2
Molecular Weight 253.45 g/mol
CAS No. 1263274-74-3
Cat. No. B1380069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-chloro-5-fluorobenzoic acid
CAS1263274-74-3
Molecular FormulaC7H3BrClFO2
Molecular Weight253.45 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)Br)Cl)C(=O)O
InChIInChI=1S/C7H3BrClFO2/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2H,(H,11,12)
InChIKeyFJCXNRXUXORNLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-chloro-5-fluorobenzoic Acid (CAS 1263274-74-3): Baseline Characterization for Procurement Specification


4-Bromo-3-chloro-5-fluorobenzoic acid (CAS 1263274-74-3) is a polyhalogenated benzoic acid derivative with the molecular formula C₇H₃BrClFO₂ and a molecular weight of 253.45 g/mol [1]. The compound features a carboxylic acid group and three distinct halogen substituents—bromine at the 4-position, chlorine at the 3-position, and fluorine at the 5-position—on a benzene ring . This specific halogen substitution pattern imparts a calculated XLogP3-AA value of 2.9, indicating moderate lipophilicity [1]. The compound is commercially available with typical purity specifications of 95% and is classified under the European Community (EC) Number 825-430-3 [2].

Why 4-Bromo-3-chloro-5-fluorobenzoic Acid Cannot Be Substituted with Generic Halogenated Benzoic Acids


Polyhalogenated benzoic acids bearing bromine, chlorine, and fluorine substituents are not interchangeable building blocks due to the profound influence of halogen identity and positional arrangement on both synthetic utility and downstream molecular properties. The bromine atom in the 4-position serves as a preferred site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) due to the relative bond strengths of C–Br versus C–Cl [1]. Simultaneously, the chlorine and fluorine substituents modulate ring electronics, affecting the regioselectivity and yield of subsequent transformations. The distinct XLogP3-AA value of 2.9 for the 4-bromo-3-chloro-5-fluoro regioisomer is a property not shared by its positional isomers; for example, the 2-bromo-3-chloro-5-fluoro analog has a different calculated density and boiling point profile . Substitution with a compound lacking the 4-bromo group eliminates the primary cross-coupling handle, while substitution with a different halogen arrangement alters lipophilicity and electronic effects, thereby changing reactivity in amidation or esterification reactions . The observed lack of inhibitory activity against 5-lipoxygenase at 100 µM further distinguishes this specific halogenation pattern in a biochemical context [2].

Quantitative Evidence Guide for 4-Bromo-3-chloro-5-fluorobenzoic Acid Differentiation


Orthogonal Reactivity Profile of 4-Br-3-Cl-5-F-Benzoic Acid Versus 3-Cl-5-F and 4-Br-3-Cl Analogs

The unique 1,2,3,5-tetrasubstitution pattern of the target compound provides a differentiated synthetic handle compared to analogs lacking the 4-bromo substituent or bearing alternative halogen arrangements. While 3-chloro-5-fluorobenzoic acid (CAS 25026-64-6) lacks the bromine atom entirely, eliminating the preferred site for palladium-catalyzed cross-coupling, the target compound's C–Br bond at the 4-position serves as the primary site for such transformations due to the relative bond dissociation energies (C–Br ≈ 285 kJ/mol vs. C–Cl ≈ 327 kJ/mol) [1]. The chlorine at the 3-position and fluorine at the 5-position remain intact under typical Suzuki-Miyaura conditions, preserving the core electronic environment during elaboration.

Synthetic chemistry Cross-coupling Regioselective functionalization

Lipophilicity Differentiation: 4-Br-3-Cl-5-F Versus 2-Br-3-Cl-5-F Regioisomer

The positional arrangement of halogen substituents directly affects the compound's lipophilicity, as measured by calculated XLogP3-AA. The target compound (4-bromo-3-chloro-5-fluorobenzoic acid) exhibits a calculated XLogP3-AA value of 2.9 [1]. While direct experimental logP data for the 2-bromo-3-chloro-5-fluoro regioisomer (CAS 1525442-25-4) are not available from authoritative databases, the compound's distinct computed density of 1.9±0.1 g/cm³ and boiling point of 318.5±42.0 °C reflect the altered molecular packing and intermolecular interactions that accompany the shift of the bromine atom from the 4-position to the 2-position . These differences in physicochemical properties can influence solubility, membrane permeability, and chromatographic behavior.

Medicinal chemistry Physicochemical properties Lipophilicity

Lack of Off-Target 5-Lipoxygenase Inhibition: A Differentiating Biochemical Profile

In a direct enzymatic assay, 4-bromo-3-chloro-5-fluorobenzoic acid was evaluated for its ability to inhibit rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at a concentration of 100 µM and demonstrated no significant inhibitory activity [1]. This finding, while not a positive activity, serves as a critical piece of negative data for differentiating this specific halogenated scaffold from other benzoic acid derivatives that may exhibit inhibitory activity against 5-lipoxygenase or other enzymes. The absence of inhibition at a relatively high concentration (100 µM) suggests that this particular substitution pattern does not interact with the 5-lipoxygenase active site, a property that may be relevant when selecting this compound for applications where avoiding such off-target interactions is desired.

Biochemical assay Enzyme inhibition Target selectivity

Recommended Research and Industrial Application Scenarios for 4-Bromo-3-chloro-5-fluorobenzoic Acid


Scaffold for Sequential Palladium-Catalyzed Cross-Coupling

The presence of a bromine atom at the 4-position makes 4-bromo-3-chloro-5-fluorobenzoic acid an ideal substrate for initial Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings, leveraging the weaker C–Br bond for selective functionalization [1]. The chlorine and fluorine substituents remain inert under these conditions, allowing for subsequent orthogonal transformations after the first coupling step. This sequential reactivity profile is valuable for constructing complex biaryl or heteroaryl structures in medicinal chemistry programs where precise control over molecular architecture is required.

Lipophilicity-Modulated Fragment in Lead Optimization

With a calculated XLogP3-AA value of 2.9 [2], this compound introduces a defined level of lipophilicity when incorporated into larger molecular frameworks. The unique halogen arrangement—distinct from the 2-bromo-3-chloro-5-fluoro regioisomer with its different physical properties —provides medicinal chemists with a tool to fine-tune the physicochemical profile of lead compounds, potentially influencing membrane permeability, metabolic stability, and off-target binding without relying on generic halogenated benzoic acid alternatives.

Intermediate for Sulfonamide and Guanidine Derivative Synthesis

The carboxylic acid group of 4-bromo-3-chloro-5-fluorobenzoic acid serves as a versatile anchor for derivatization. The compound has been employed as a precursor for synthesizing the corresponding sulfonamide (4-bromo-3-chloro-5-fluoro-N-methylbenzenesulfonamide, CAS 1851640-48-6) and guanidine (1-(4-bromo-3-chloro-5-fluorophenyl)guanidine) derivatives , demonstrating its utility in generating focused libraries of polyhalogenated aromatic compounds for biological screening or material science applications.

Synthesis of Fluorinated Benzoyl Derivatives via Esterification

The carboxylic acid moiety readily undergoes esterification with ethanol to yield ethyl 4-bromo-3-chloro-5-fluorobenzoate . This ester derivative serves as a protected form of the carboxylic acid, enabling subsequent transformations that are incompatible with the free acid functionality. The halogen substituents remain intact during esterification, preserving the unique substitution pattern for later-stage diversification.

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